![molecular formula C16H25ClN2O B602655 6-叔丁基-2,4-二甲基-3-[(4,4,5,5-四氘-1H-咪唑-2-基)甲基]苯酚 CAS No. 1262053-60-0](/img/structure/B602655.png)

6-叔丁基-2,4-二甲基-3-[(4,4,5,5-四氘-1H-咪唑-2-基)甲基]苯酚

描述

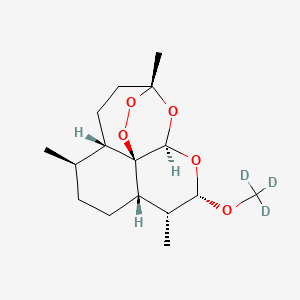

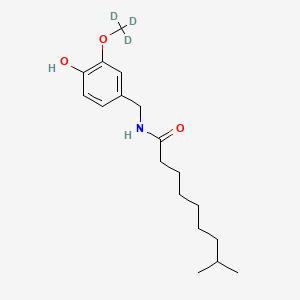

“6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol” is an isotope labelled form of Oxymetazoline. Oxymetazoline is a selective α1 adrenergic receptor agonist and α2 adrenergic receptor partial agonist . It is commonly used as a topical decongestant.

Synthesis Analysis

The synthesis of Oxymetazoline, which is structurally similar to the compound , involves the chloromethylation of 6-tert-butyl-2,4-dimethylphenol and the further transformation of the resulting chloromethyl derivative into a nitrile .Molecular Structure Analysis

The molecular formula of the compound is C16H21ClD4N2O . The molecular weight is 300.860147112 . The IUPAC Standard InChIKey is OPLCSTZDXXUYDU-UHFFFAOYSA-N .科学研究应用

副标题

环境存在和毒性合成酚类抗氧化剂(SPAs),如2,6-二叔丁基-4-甲基苯酚(BHT)及其类似物,在各种产品中被广泛使用,通过延缓氧化反应来增强货架寿命。这些SPAs,包括与6-叔丁基-2,4-二甲基-3-[(4,4,5,5-四氘-1H-咪唑-2-基)甲基]苯酚结构相关的化合物,在不同的环境基质中被检测到,如室内灰尘、室外空气颗粒和水体。它们也被观察到存在于人体组织中,如脂肪、血清和母乳中。暴露途径包括食物摄入、吞食灰尘和使用个人护理产品。这些化合物及其转化产物的毒性一直是一个关注点,一些研究表明可能存在潜在的肝毒性、内分泌干扰甚至致癌作用。建议未来的研究重点放在具有降低毒性和环境影响的新型SPAs上(Liu & Mabury, 2020)。

酚类化合物的生物活性和来源

副标题

生物多样性和强效生物活性2,4-二叔丁基苯酚(2,4-DTBP),与6-叔丁基-2,4-二甲基-3-[(4,4,5,5-四氘-1H-咪唑-2-基)甲基]苯酚密切相关,是一种广泛存在的有毒代谢物,在许多生物体中发现,包括细菌、真菌和各种植物物种。尽管对几乎所有测试的生物体都具有强效毒性,但这些生物体产生这些化合物的原因尚不清楚。有假设认为内源性调节可能是这些酚类化合物在其产生生物体中的主要功能。该综述还强调了对2,4-DTBP及其类似物的自然来源和生物活性进行更系统的研究的必要性(Zhao et al., 2020)。

水环境中对羟基苯甲酸酯的出现和命运

副标题

环境影响和毒性关注尽管没有直接研究6-叔丁基-2,4-二甲基-3-[(4,4,5,5-四氘-1H-咪唑-2-基)甲基]苯酚,但这项研究提供了有关相关酚类化合物的环境影响的见解。羟基苯甲酸酯与酚类抗氧化剂具有结构相似性,已被确认为具有争议性健康影响的弱内分泌干扰物。它们在水环境和沉积物中的普遍存在是由于羟基苯甲酸酯类产品的广泛使用和持续的环境引入。值得注意的是,羟基苯甲酸酯的氯化副产物比母体化合物更稳定和持久,已被检测到,需要进一步研究以了解其毒性(Haman et al., 2015)。

作用机制

Mode of Action

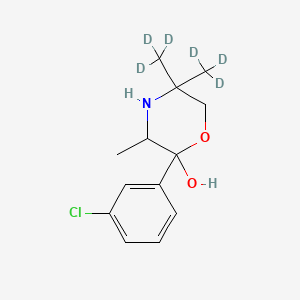

Oxymetazoline-d4(imidazoline-d4) interacts with its targets, the α1- and α2-adrenoceptors, which are Gq- and Gi-protein-coupled receptors respectively . The α1-adrenoceptors agonism promotes vascular smooth muscle contraction by increasing intracellular calcium levels through activating phospholipase C, while α2-adrenoceptors agonism leads to various physiological responses .

Biochemical Pathways

The biochemical pathways affected by Oxymetazoline-d4(imidazoline-d4) involve the adrenergic system. By stimulating adrenergic receptors, Oxymetazoline-d4(imidazoline-d4) causes vasoconstriction of dilated arterioles and reduces blood flow . This leads to a decrease in nasal congestion, allergic reactions of the eye, and facial erythema associated with rosacea .

Result of Action

The molecular and cellular effects of Oxymetazoline-d4(imidazoline-d4)'s action include the reduction of nasal congestion, allergic reactions of the eye, and facial erythema associated with rosacea . These effects are achieved through the vasoconstriction of dilated arterioles and the reduction of blood flow .

生化分析

Biochemical Properties

The biochemical properties of Oxymetazoline-d4(imidazoline-d4) are largely derived from its interactions with various biomolecules. It has been identified that Oxymetazoline-d4(imidazoline-d4) has a higher affinity at α1A-adrenoceptors compared to α2B-adrenoceptors, but with higher potency at α2B-adrenoceptors . This indicates that Oxymetazoline-d4(imidazoline-d4) can interact with these receptors and potentially influence their function.

Cellular Effects

It is known that Oxymetazoline, the non-labelled counterpart of Oxymetazoline-d4(imidazoline-d4), can cause vasoconstriction of dilated arterioles and reduce blood flow by stimulating adrenergic receptors . This suggests that Oxymetazoline-d4(imidazoline-d4) may have similar effects on cellular processes.

Molecular Mechanism

The molecular mechanism of action of Oxymetazoline-d4(imidazoline-d4) involves a bioactivation mechanism involving a CYP2C19-catalyzed two-electron oxidation . This leads to the formation of a p-quinone methide species, which is a reactive intermediate . This reactive intermediate can then interact with other biomolecules, potentially influencing their function.

Temporal Effects in Laboratory Settings

It is known that Oxymetazoline, the non-labelled counterpart of Oxymetazoline-d4(imidazoline-d4), has a typical low-dose and brief dosage regimen limited to nasal delivery . This suggests that the effects of Oxymetazoline-d4(imidazoline-d4) may also be short-lived and dose-dependent.

Metabolic Pathways

The metabolic pathways of Oxymetazoline-d4(imidazoline-d4) involve monohydroxylation of the t-butyl group, oxidative dehydrogenation of the imidazoline to an imidazole moiety, and dihydroxylation of Oxymetazoline . These reactions are catalyzed by the enzyme CYP2C19 .

属性

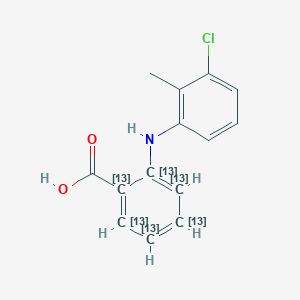

| { "Design of the Synthesis Pathway": "The synthesis pathway for compound '6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol' involves the use of starting materials that undergo several reactions to form the final product. The starting materials are subjected to various chemical reactions to achieve the desired product.", "Starting Materials": [ "4,4,5,5-tetradeuterio-1H-imidazole", "2-bromo-6-tert-butyl-4,4-dimethylphenol", "sodium hydride", "methyl iodide", "potassium carbonate", "dimethylformamide", "chloroform", "sodium chloride", "water" ], "Reaction": [ "Step 1: 4,4,5,5-tetradeuterio-1H-imidazole is reacted with sodium hydride in dimethylformamide to form the corresponding imidazole anion.", "Step 2: 2-bromo-6-tert-butyl-4,4-dimethylphenol is reacted with the imidazole anion in dimethylformamide to form the corresponding imidazole-substituted phenol.", "Step 3: The imidazole-substituted phenol is reacted with methyl iodide and potassium carbonate in dimethylformamide to form the corresponding imidazole-substituted methyl ether.", "Step 4: The imidazole-substituted methyl ether is reacted with sodium hydride in dimethylformamide to form the corresponding imidazole-substituted methylene.", "Step 5: The imidazole-substituted methylene is reacted with 2-bromo-6-tert-butyl-4,4-dimethylphenol in chloroform to form the desired compound '6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol'.", "Step 6: The final product is purified by recrystallization from chloroform and drying under vacuum." ] } | |

CAS 编号 |

1262053-60-0 |

分子式 |

C16H25ClN2O |

分子量 |

300.86 g/mol |

IUPAC 名称 |

6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol;hydrochloride |

InChI |

InChI=1S/C16H24N2O.ClH/c1-10-8-13(16(3,4)5)15(19)11(2)12(10)9-14-17-6-7-18-14;/h8,19H,6-7,9H2,1-5H3,(H,17,18);1H/i6D2,7D2; |

InChI 键 |

BEEDODBODQVSIM-FEUVXQGESA-N |

手性 SMILES |

[2H]C1(C(N=C(N1)CC2=C(C(=C(C=C2C)C(C)(C)C)O)C)([2H])[2H])[2H].Cl |

SMILES |

CC1=CC(=C(C(=C1CC2=NCCN2)C)O)C(C)(C)C |

规范 SMILES |

CC1=CC(=C(C(=C1CC2=NCCN2)C)O)C(C)(C)C.Cl |

纯度 |

98% by HPLC; 98% atom D |

相关CAS编号 |

1491-59-4 (unlabelled) |

同义词 |

3-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-6-(1,1-dimethylethyl)-2,4-dimethylphenol-d4; 2-(4-tert-Butyl-2,6-dimethyl-3-hydroxybenzyl)-2-imidazoline-d4; 6-tert-Butyl-3-(2-imidazolin-2-ylmethyl)-2,4-dimethylphenol-d4; Hazol-d4; Navasin-d4; Navisin-d4; Nezeril-d4; Oxylazine-d4; Rhinofrenol-d4; Rhinolitan-d4; Sinerol-d4; |

标签 |

Imidazol Impurities |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。